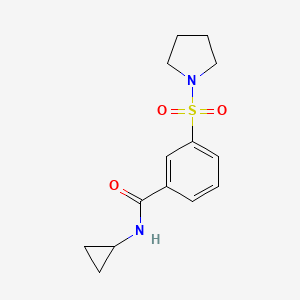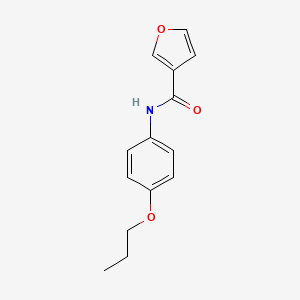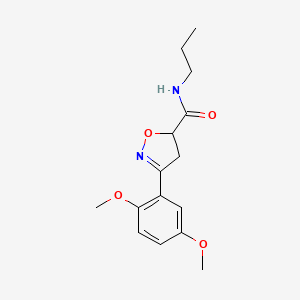![molecular formula C19H14N2O3S3 B4862849 4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4862849.png)
4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Overview
Description
4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a useful research compound. Its molecular formula is C19H14N2O3S3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.01665583 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound is known to participate in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond . This interaction leads to the formation of substituted 4-(1′,3′-dithiol-2′-ylidene)-1,2-dihydroquinoline-3-thiones .
Biochemical Analysis
Biochemical Properties
4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It has been observed to participate in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to form adducts with acetylenedicarboxylic acid dimethyl ester, resulting in the formation of substituted 1’,3’-dithiole-2’-spiro-1-(5,6-dihydrothiino[2,3-c]quinolines) . These interactions highlight the compound’s potential as a versatile reagent in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular behavior. Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with acetylenic dipolarophiles results in the formation of cycloaddition products, which can further influence cellular processes . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of cycloaddition reactions involving this compound decreases with the reduction of electron-deficiency of the triple bond . This indicates that the compound’s reactivity and effects can vary depending on the experimental conditions and duration.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cycloaddition reactions highlights its role in modifying biochemical pathways and generating novel metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and effectiveness in biochemical reactions .
Properties
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S3/c1-19(2)16-15(18(25)27-26-16)13-5-3-4-6-14(13)20(19)17(22)11-7-9-12(10-8-11)21(23)24/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMJLJKANRQHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4862770.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(PHENYLSULFONYL)PIPERAZINO] SULFONE](/img/structure/B4862771.png)
![Ethyl 4-[3-(cyclopentyloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B4862778.png)
![ETHYL 4-({[(1-{[4-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4862783.png)


![3-ethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4862800.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4862807.png)
![ETHYL 6-ETHYL-2-[(2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4862828.png)
![methyl 2-[3-[(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B4862832.png)
![N-{3-[(thiophen-2-ylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4862834.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4862841.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4862860.png)

